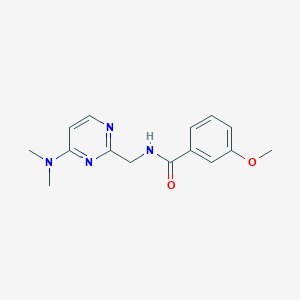
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These compounds have shown significant anti-angiogenic and DNA cleavage activities .Applications De Recherche Scientifique
Anticancer Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, showing promising anticancer activity. The compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying IC50 values in the low micromolar range. Molecular docking studies suggested potential mechanisms through which the compound inhibits cancer cell proliferation (Huang et al., 2020).
Neuropharmacology
Research on novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains was conducted, highlighting the importance of pyrimidine derivatives in neuropharmacological studies. The synthesized compounds showed high in vitro binding affinity for mGluR1 and demonstrated specific binding in regions of the rat brain associated with mGluR1 distribution, indicating their potential for imaging brain mGluR1 in neurodegenerative diseases (Fujinaga et al., 2012).
Antimicrobial Activity
Synthesis of pyrimidine derivatives was explored for their antibacterial and antifungal properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria and fungi, showing significant activity. The study underlines the potential of pyrimidine derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Khan et al., 2015).
Pharmacological Properties
The pharmacological screening of newly synthesized pyrimidine derivatives demonstrated notable antibacterial and antifungal activities. These derivatives were synthesized via an electrochemical method and screened for their efficacy against selected bacterial and fungal strains. The results revealed that these compounds possess considerable antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents (Jafar et al., 2017).
Molecular Design and Synthesis
Development of PET ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain demonstrates the application of pyrimidine derivatives in neuroimaging. These studies provide valuable insights into the brain's glutamatergic system, which plays a crucial role in various neurological and psychiatric disorders. The synthesis and evaluation of such compounds highlight the intersection of medicinal chemistry and neuropharmacology, offering tools for understanding and potentially treating brain disorders (Prabhakaran et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on and off, thereby altering their function and activity.
Mode of Action
This can inhibit the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt these processes and potentially halt the growth of cancer cells .
Result of Action
These can include halting cell growth, inducing programmed cell death (apoptosis), and preventing cells from repairing DNA damage .
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-7-8-16-13(18-14)10-17-15(20)11-5-4-6-12(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJADFXCDTMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

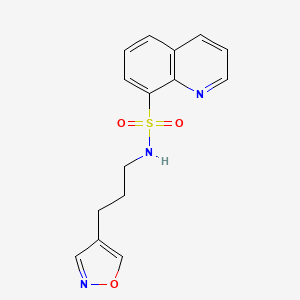
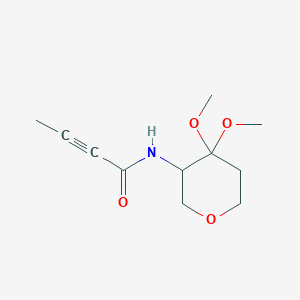
![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)

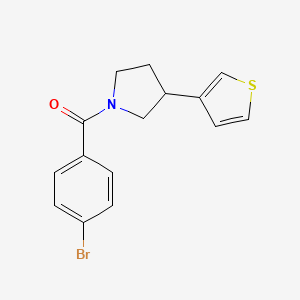
![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)
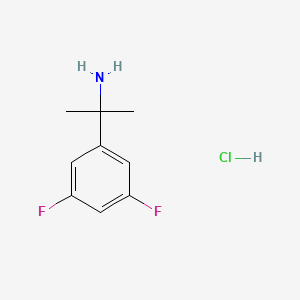
![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)
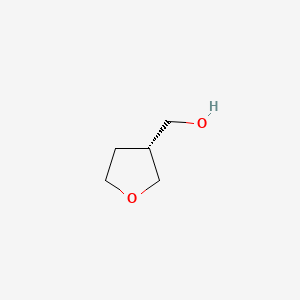
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)